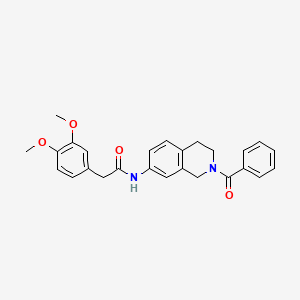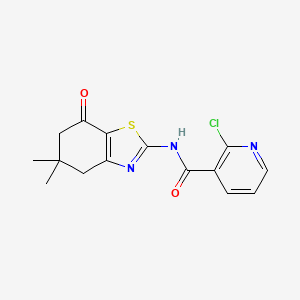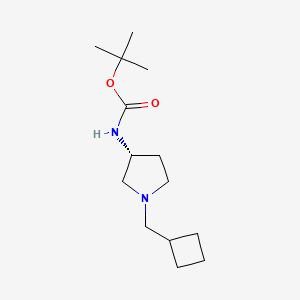
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide is a chemical entity that appears to be related to the tetrahydroisoquinoline class of compounds. These compounds are of interest due to their potential pharmacological properties and their role as intermediates in the synthesis of more complex molecules. The papers provided do not directly discuss this compound but offer insights into similar chemical structures and their synthesis.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds involves the cyclization of amide precursors. For instance, the mercury(II)-mediated ring closure of a specific acetamide precursor afforded a N-acetyl tetrahydroisoquinoline product, which was found to exist as a mixture of amide rotamers . Another method described involves the reaction of phenylacetate with substituted benzyl amines, leading to the formation of N-substituted benzyl acetamides, which are key intermediates for the synthesis of tetrahydroisoquinolines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines is characterized by the presence of a tetrahydroisoquinoline skeleton. The studies show that these compounds can exist in different rotameric forms, which are isomers that can interconvert through rotation around a single bond . The presence of substituents on the tetrahydroisoquinoline core, such as benzoyl and dimethoxyphenyl groups, would influence the molecular conformation and possibly the rotamer distribution of the compound.
Chemical Reactions Analysis
The chemical reactions of tetrahydroisoquinolines typically involve modifications at the amide moiety or the aromatic substituents. The papers suggest that the cyclization reactions and subsequent debenzylation are key steps in the synthesis of these compounds . The reactivity of the amide group and the influence of substituents on the phenyl rings are crucial for the chemical transformations leading to the desired tetrahydroisoquinoline derivatives.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide, they do offer insights into the properties of similar compounds. For example, the variable temperature NMR spectroscopy indicates that the amide rotamers of a related compound have a barrier of rotation in the range of 15–16 kcal mol⁻¹ . This suggests that the compound may also exhibit temperature-dependent NMR behavior due to the presence of rotatable amide bonds. The physical properties such as solubility, melting point, and stability would be influenced by the specific functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Intermediates
Research has developed efficient synthesis methods for related tetrahydroisoquinoline derivatives, highlighting their potential in generating complex molecular structures. For instance, King (2007) described a high-yielding cyclisation process for a similar compound, showcasing an approach to synthesize (±)-crispine A, illustrating the compound's role as a versatile intermediate in organic synthesis (King, 2007). Additionally, the work by Koning et al. (2003) on the synthesis of amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines via mercury(II)-mediated ring closure demonstrates the compound's significance in exploring molecular dynamics and stereochemistry (Koning, Otterlo, & Michael, 2003).
Structural and Molecular Modeling
Investigations into the structural aspects and properties of related compounds, such as the study by Karmakar, Sarma, & Baruah (2007), provide insights into the crystal structures and inclusion compounds of amide-containing isoquinoline derivatives. This research helps in understanding the molecular interactions and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
The synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, incorporating similar structural motifs, demonstrated significant in vitro antitumor activity. This work by Al-Suwaidan et al. (2016) underscores the therapeutic potential of these compounds in developing new anticancer agents (Al-Suwaidan et al., 2016).
Receptor Binding Studies
Research by Chaki et al. (1999) on [3H]DAA1106, a novel ligand for peripheral benzodiazepine receptors, highlights the biochemical applications of isoquinoline derivatives in studying receptor-ligand interactions, potentially leading to the development of diagnostic tools or therapeutic agents (Chaki et al., 1999).
Antimicrobial Activity
Rao et al. (2020) explored the antimicrobial activity of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives, indicating the compound's utility in the search for new antimicrobial agents (Rao et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-31-23-11-8-18(14-24(23)32-2)15-25(29)27-22-10-9-19-12-13-28(17-21(19)16-22)26(30)20-6-4-3-5-7-20/h3-11,14,16H,12-13,15,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRBUSXVVDFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)

![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)


![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511545.png)
![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2511546.png)
